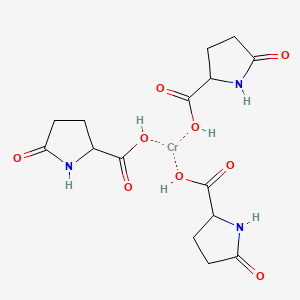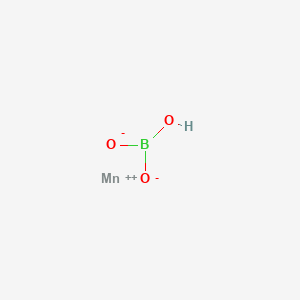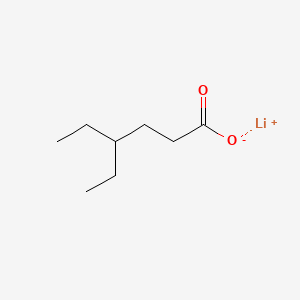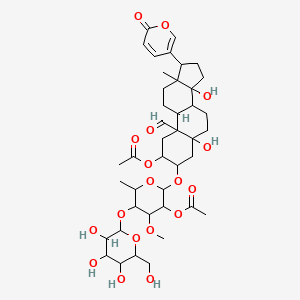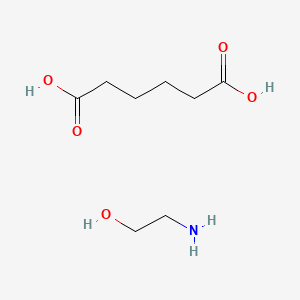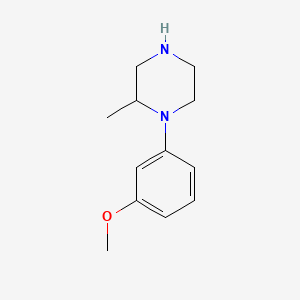
1-((Allyloxy)methyl)ethylene diacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Allyloxy)methyl)ethylene diacetoacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its allyloxy and diacetoacetate functional groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Allyloxy)methyl)ethylene diacetoacetate typically involves the reaction of allyl alcohol with ethylene diacetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Allyloxy)methyl)ethylene diacetoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-((Allyloxy)methyl)ethylene diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1-((Allyloxy)methyl)ethylene diacetoacetate involves its interaction with specific molecular targets and pathways The allyloxy group can participate in nucleophilic substitution reactions, while the diacetoacetate moiety can undergo various transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((Methoxy)methyl)ethylene diacetoacetate
- 1-((Butoxy)methyl)ethylene diacetoacetate
- 1-((Propoxy)methyl)ethylene diacetoacetate
Uniqueness
1-((Allyloxy)methyl)ethylene diacetoacetate is unique due to its specific combination of allyloxy and diacetoacetate groups. This combination imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Propriétés
Numéro CAS |
77376-18-2 |
|---|---|
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
3,8-dioxo-5-(prop-2-enoxymethyl)decanedioic acid |
InChI |
InChI=1S/C14H20O7/c1-2-5-21-9-10(6-12(16)8-14(19)20)3-4-11(15)7-13(17)18/h2,10H,1,3-9H2,(H,17,18)(H,19,20) |
Clé InChI |
DKAQHRBBLCRNNI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CCC(=O)CC(=O)O)CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



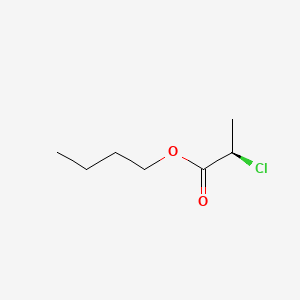




![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

